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Compound of Interest

Compound Name: 2-Chlorothionicotinamide

CAS No.: 1240596-59-1

Cat. No.: B3031013 Get Quote

Introduction & Mechanistic Rationale
2-Chlorothionicotinamide (2-Cl-TNA) represents a specialized class of "quiescent" covalent

probes. Unlike highly reactive acrylamides that indiscriminately label exposed cysteines, 2-Cl-

TNA utilizes a 2-chloropyridine core—a tunable electrophile that typically requires active-site

activation to react.

The Chemical Logic
The probe functions through a dual-mechanism:

Pharmacophore Recognition: The thionicotinamide moiety mimics Nicotinamide (NAM), the

endogenous inhibitor of NAD+-dependent enzymes (e.g., Sirtuins, PARPs) and a substrate

for specific amidases. The thioamide substitution (

vs

) increases metabolic stability and alters hydrogen bonding networks, often enhancing
residence time.

Covalent Trapping: The 2-chloro substituent serves as a latent warhead. Upon binding in a

favorable pocket (often adjacent to a catalytic cysteine), the chlorine is displaced via

Nucleophilic Aromatic Substitution (
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).

This reaction is highly selective; it generally requires a cysteine with a perturbed pKa (lowered

by the local protein environment) to initiate the attack on the electron-deficient pyridine ring.

Key Applications
Sirtuin (SIRT) Profiling: Identifying isoform-selective covalent inhibition of SIRT1–7.

Transglutaminase & Amidase Targeting: Probing enzymes that process nicotinamide

derivatives.[1]

Fragment-Based Drug Discovery (FBDD): Screening for cryptic cysteine pockets in

"undruggable" targets.

Mechanism of Action (MoA)
The following diagram illustrates the transition from non-covalent recognition to covalent

modification.
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Figure 1: Mechanism of Covalent Capture. The 2-chloropyridine warhead undergoes

displacement only when positioned near a nucleophilic cysteine within the target active site.

Experimental Protocol: Target Identification
This protocol assumes the use of Label-Free Mass Spectrometry (LC-MS/MS) to identify

targets. Since 2-Cl-TNA lacks a click-chemistry handle (alkyne/azide), target ID relies on
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detecting the specific mass shift on the protein backbone.

Phase 1: Probe Incubation
Objective: Establish covalent occupancy without inducing non-specific proteome aggregation.

Preparation: Dissolve 2-Cl-TNA in DMSO to a 50 mM stock.

Lysate/Protein Prep: Prepare fresh cell lysate (e.g., HEK293T or Jurkat) in PBS (pH 7.4).

Avoid DTT or

-mercaptoethanol, as exogenous thiols will quench the probe. Use TCEP (0.5 mM) if
reduction is strictly necessary, as it is less nucleophilic.

Dosing: Incubate lysate (1 mg/mL) with 2-Cl-TNA at increasing concentrations (10 µM, 50

µM, 100 µM).

Control: DMSO vehicle only.

Competition Control: Pre-incubate with 1 mM Iodoacetamide (IAA) for 30 min to block all

reactive cysteines, then add 2-Cl-TNA. This confirms cysteine-dependency.

Timing: Incubate for 4–12 hours at 37°C. (Note:

reactions are slower than Michael additions; extended incubation is often required).

Phase 2: Digestion & Sample Prep
Objective: Generate peptides retaining the covalent modification.

Precipitation: Precipitate proteins using cold Acetone/Methanol (1:1) to remove excess free

probe.

Resuspension: Resuspend pellet in 8M Urea / 50 mM Ammonium Bicarbonate.

Reduction/Alkylation:

Reduce with 5 mM TCEP (30 min, RT).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylate remaining free cysteines with Chloroacetamide (10 mM, 30 min, dark). Crucial:

Do not use IAA here if you used it as a competitor in Phase 1.

Digestion: Dilute Urea to <1M. Add Trypsin (Seq-grade) at 1:50 ratio. Incubate overnight at

37°C.

Desalting: Clean up peptides using C18 StageTips.

Phase 3: LC-MS/MS & Bioinformatics
Objective: Detect the specific mass shift corresponding to the probe adduct.

Mass Shift Calculation:

Probe Formula:

(MW: ~172.63)

Loss:

(MW: ~36.46)

Adduct Mass Shift (

m): +136.17 Da (Monoisotopic)

Note: The adduct is a Thionicotinamide-yl group attached to Sulfur.

Search Parameters (e.g., MaxQuant/Proteome Discoverer):

Variable Modification: Cysteine (+136.009 Da).

Fixed Modification: Carbamidomethyl (+57.02 Da) (for non-target cysteines).

False Discovery Rate (FDR): 1%.

Data Interpretation & Validation
Quantitative Analysis Table
Summarize your MS hits using the following structure to prioritize true targets over noise.
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Target
Protein

Peptide
Sequen
ce

Site
(Cys#) Mass

Spectral
Counts
(Probe)

Spectral
Counts
(DMSO)

Competi
tion
(IAA)

Confide
nce

SIRT1
LIVCGTS

G
Cys155 +136.01 45 0 Blocked High

GAPDH
IISNASC

TT
Cys152 +136.01 120 0 No Effect

Low

(Non-

specific)

Unknown
XVYC*L

MN
Cys22 +136.01 12 0 Blocked Moderate

High Confidence: Probe-unique peptides that disappear upon IAA pre-treatment.

Low Confidence (Promiscuous): Targets like GAPDH or Tubulin often appear due to high

abundance and hyper-reactive cysteines.
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Figure 2: Proteomic Workflow. Parallel processing of probe-treated and competitor-blocked

samples ensures identification of specific binding events.

Critical Technical Considerations
The "Thio" Effect
The thioamide group in 2-Cl-TNA is not just a pharmacophore; it is chemically distinct from an

amide.

Reactivity: Thioamides can form thiazoles if adjacent to

-haloketones, but in a biological context, they are relatively stable.

Sirtuin Specificity: Thio-acetyl-lysine and thionicotinamide analogs are known to form "stalled

intermediates" with NAD+ in the Sirtuin active site. 2-Cl-TNA may exploit this mechanism to

position the chloropyridine warhead precisely for reaction with a non-catalytic cysteine near

the NAD+ pocket.

Reactivity Tuning
The 2-chloropyridine warhead is less reactive than 2-chloropyrimidine or acrylamides.

Advantage: Low background labeling. It rarely labels surface cysteines.

Disadvantage: Requires high concentrations (50–100 µM) or long incubation times if the

target cysteine is not optimally positioned to assist the

reaction.

Verification Steps
Once a hit is identified (e.g., SIRT3), validate using:

Recombinant Protein Assays: Incubate purified protein with probe and check for intact

protein mass shift (+136 Da) via intact protein LC-MS.

Activity Assay: Does 2-Cl-TNA inhibit the enzymatic activity (e.g., Deacetylation) in a time-

dependent manner? (Indicative of covalent inhibition).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2752052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752052/
https://www.benchchem.com/product/b3031013#2-chlorothionicotinamide-as-a-chemical-probe-for-target-identification
https://www.benchchem.com/product/b3031013#2-chlorothionicotinamide-as-a-chemical-probe-for-target-identification
https://www.benchchem.com/product/b3031013#2-chlorothionicotinamide-as-a-chemical-probe-for-target-identification
https://www.benchchem.com/product/b3031013#2-chlorothionicotinamide-as-a-chemical-probe-for-target-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3031013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

